molecular formula C17H16ClFN2O2 B2853060 3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide CAS No. 478079-68-4

3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide

Cat. No. B2853060
CAS RN: 478079-68-4
M. Wt: 334.78
InChI Key: SGJSIRVAVZPHJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide” are not available, related compounds have been synthesized. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . This was followed by its nitro group reduction with Fe/NH4Cl .

Scientific Research Applications

3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide(3-fluoro-4-morpholinophenyl)benzenecarboxamide has been used in a variety of scientific research applications. This compound has been used as a building block for the synthesis of various small molecule compounds such as pyrimidines and quinolines. It has also been used in the synthesis of novel pharmacological agents, such as inhibitors of protein-tyrosine kinases and inhibitors of HIV-1 integrase. In addition, this compound has been used in the synthesis of various peptide and peptidomimetic drugs.

Advantages and Limitations for Lab Experiments

The use of 3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide(3-fluoro-4-morpholinophenyl)benzenecarboxamide in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize using a variety of methods. In addition, this compound has been used in a variety of scientific research applications and has been found to have anti-proliferative and pro-apoptotic effects in various cell lines. However, this compound is not yet fully understood and further research is needed to fully elucidate its biochemical and physiological effects.

Future Directions

There are several potential future directions for 3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide(3-fluoro-4-morpholinophenyl)benzenecarboxamide. One potential direction is to further investigate the biochemical and physiological effects of this compound in different cell lines. In addition, this compound can be further investigated for its potential use as a drug candidate for the treatment of various diseases. Finally, further research can be conducted to develop more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide(3-fluoro-4-morpholinophenyl)benzenecarboxamide can be synthesized using a variety of methods. One method involves the reaction of 4-morpholinophenylmagnesium bromide with 3-chloro-N-fluoro-benzenecarboxamide in the presence of a catalytic amount of N,N-diisopropylethylamine (DIPEA). This reaction yields the desired product in good yield. Another method involves the use of 3-chloro-N-fluoro-benzenecarboxamide and 4-morpholinophenylmagnesium bromide in the presence of a catalytic amount of trifluoromethanesulfonic acid (TFSA). This reaction also yields the desired product in good yield.

properties

IUPAC Name

3-chloro-N-(3-fluoro-4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c18-13-3-1-2-12(10-13)17(22)20-14-4-5-16(15(19)11-14)21-6-8-23-9-7-21/h1-5,10-11H,6-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJSIRVAVZPHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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